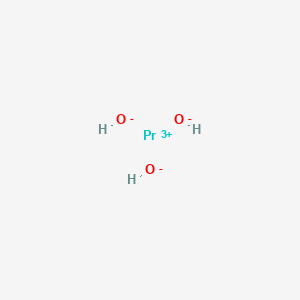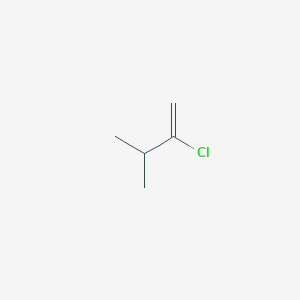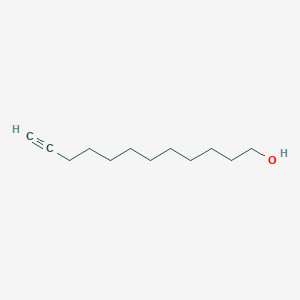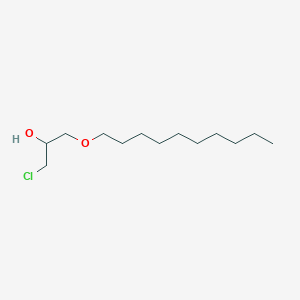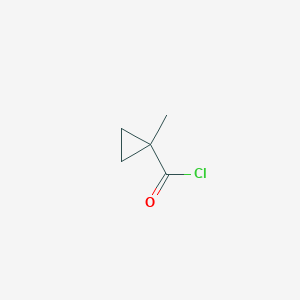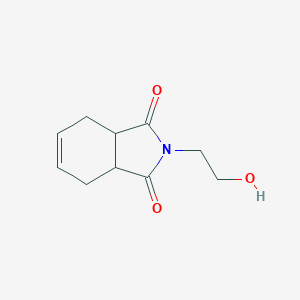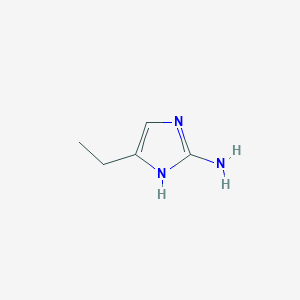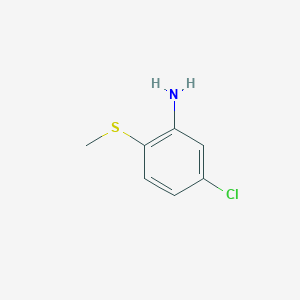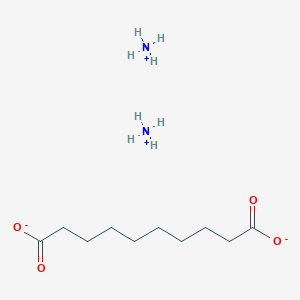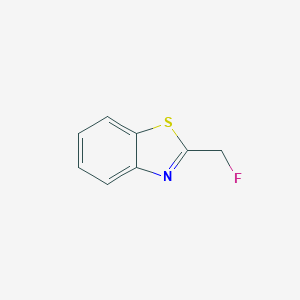
2-(2-アセチル-3,5-ジヒドロキシフェニル)酢酸
概要
説明
The compound 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid is a chemical entity that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound . For instance, the synthesis of various acylaryloxy acetic acids with diuretic and uricosuric activity has been explored , and the formation of acetic acid through the Maillard reaction has been studied . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized , and the molecular structure of a complex acetic acid ester has been determined . These studies contribute to a broader understanding of the chemistry surrounding acetyl and acetic acid derivatives.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, which share a similar acyl group to our compound of interest, was achieved through specific synthetic routes, and their activity was tested in different animal models . The formation of acetic acid from glucose in the presence of glycine suggests a potential pathway for the synthesis of acetic acid derivatives . Moreover, the synthesis of substituted (2-phenoxyphenyl)acetic acids involved halogenation to enhance activity . These methods could potentially be adapted for the synthesis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of acetic acid derivatives can be complex, as demonstrated by the X-ray diffraction analysis of a related acetic acid ester . The crystal structure of this compound revealed a monoclinic space group and provided detailed information about the conformation and stability of the molecule. Similarly, the structure of (3-methoxyphenyl)acetic acid was determined, showing dimer formation in the crystalline state . These analyses are crucial for understanding the three-dimensional arrangement of atoms in acetic acid derivatives and can inform the molecular structure analysis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.
Chemical Reactions Analysis
The reactivity of acetic acid derivatives can vary widely. For instance, the (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, indicating that acetic acid derivatives can participate in protection-deprotection schemes in synthetic chemistry . The synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid also demonstrates the ability of acetic acid derivatives to form complexes with metals . These reactions are relevant when considering the potential reactivity of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives can be inferred from related compounds. For example, the crystallization behavior of (3-methoxyphenyl)acetic acid suggests that similar compounds might also form dimers and exhibit specific hydrogen bonding patterns . The stability of the acetyl groups in the synthesized ester compound provides insights into the potential stability of the acetyl group in 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid. Additionally, the antibacterial and antifungal activities of some phenoxy acetic acid derivatives could suggest similar biological properties for our compound of interest.
科学的研究の応用
有機合成触媒
クルブリン酸は、有機合成において触媒として役割を果たします。 多くの場合、キノンとアセトフェノンの縮合反応を触媒して、ジヒドロキシメチル芳香族化合物を生成するために使用されます .
種子発芽阻害剤
クルブリン酸は、種子の発芽を阻害することがわかった。 特に、600 μg / mlの濃度で使用した場合、C. bursa-pastorisの種子発芽、根の成長、およびシュートの成長をそれぞれ73.3%、73.5%、および66.7%阻害しました .
植物病原性真菌の成長阻害
クルブリン酸の成分である酢酸は、コレトトリクム属などの植物病原性真菌の成長を阻害することが示されています .
メタボロミクス研究
作用機序
Target of Action
It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.
Biochemical Pathways
It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .
Pharmacokinetics
Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.
Action Environment
The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.
Safety and Hazards
特性
IUPAC Name |
2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHPPWGWEUVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of curvulinic acid on plant development?
A1: Curvulinic acid exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that curvulinic acid negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, curvulinic acid significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which curvulinic acid inhibits 50% of root and shoot growth [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



